5-[(2-chloro-6-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one
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Overview
Description
5-[(2-chloro-6-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chromen-2-one core, substituted with a 2-chloro-6-fluorobenzyl group, a methyl group, and a phenyl group. Its molecular formula is C29H18Cl2F2O4, and it has a molecular weight of 539.37 g/mol .
Preparation Methods
The synthesis of 5-[(2-chloro-6-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, including the formation of the chromen-2-one core and subsequent substitution reactions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
5-[(2-chloro-6-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, and palladium catalysts for cross-coupling reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups at specific positions on the molecule.
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions. In biology and medicine, it may serve as a lead compound for the development of new drugs, particularly those targeting specific molecular pathways. Its unique structure allows for interactions with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 5-[(2-chloro-6-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or other signaling proteins, thereby affecting cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar compounds include 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one and 6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one . These compounds share a similar chromen-2-one core but differ in the nature and position of their substituents, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C23H16ClFO3 |
---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methoxy]-7-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C23H16ClFO3/c1-14-10-20(27-13-17-18(24)8-5-9-19(17)25)23-16(15-6-3-2-4-7-15)12-22(26)28-21(23)11-14/h2-12H,13H2,1H3 |
InChI Key |
CXTBFWUZAPWHRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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